

# An In-Depth Technical Guide to 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

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## Compound of Interest

Compound Name: 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide

Cat. No.: B12099213

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the N-substituted amide, **2-(4-methylphenyl)-N-(2-phenylethyl)acetamide**. While a specific PubChem Compound ID (CID) for this molecule is not readily available, this document outlines its core characteristics, a robust synthesis protocol, and detailed spectral analysis based on established chemical principles and data from closely related analogs.

## Compound Overview and Significance

**2-(4-methylphenyl)-N-(2-phenylethyl)acetamide** is a secondary amide featuring a p-tolyl group attached to the acetyl moiety and a phenylethyl group on the nitrogen atom. The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides and proteins. Synthetic amides are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals incorporating this functional group.

The structural motifs within this particular molecule—the p-tolyl and phenylethyl groups—are prevalent in pharmacologically active compounds. The phenylethylamine substructure, for instance, is the backbone for a wide range of neurotransmitters and stimulant drugs. Therefore, understanding the synthesis and properties of molecules like **2-(4-methylphenyl)-N-(2-phenylethyl)acetamide** is crucial for the exploration of new chemical entities in drug discovery.

Chemical Structure:

Caption: Chemical structure of the target molecule.

## Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical properties of the starting materials and the predicted and analogous spectral data for the final product.

Table 1: Properties of Starting Materials

Property	2-(4-methylphenyl)acetic acid	2-phenylethylamine
PubChem CID	248474[1]	1001
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>8</sub> H <sub>11</sub> N
Molecular Weight	150.17 g/mol [2]	121.18 g/mol [3]
Appearance	White solid[4]	Colorless to slightly yellow liquid[5]
Melting Point	88-92 °C[4][6]	-60 °C
Boiling Point	265-267 °C	197-200 °C[5]
Solubility	Soluble in ethanol, ether, and chloroform.	Soluble in water, ethanol, and ether.[7]

Table 2: Predicted and Analogous Spectroscopic Data for **2-(4-methylphenyl)-N-(2-phenylethyl)acetamide**

Spectroscopic Technique	Characteristic Features
<sup>1</sup> H NMR	- Aromatic protons (p-tolyl and phenyl): multiplets in the range of $\delta$ 7.0-7.4 ppm. - NH proton: broad singlet around $\delta$ 5.5-6.5 ppm. - CH <sub>2</sub> connected to the p-tolyl group: singlet around $\delta$ 3.6 ppm. - CH <sub>2</sub> CH <sub>2</sub> group of the phenylethyl moiety: two triplets or a multiplet in the range of $\delta$ 2.7-3.5 ppm. - CH <sub>3</sub> of the p-tolyl group: singlet around $\delta$ 2.3 ppm.
<sup>13</sup> C NMR	- Carbonyl carbon (C=O): signal in the range of $\delta$ 170-172 ppm. - Aromatic carbons: multiple signals between $\delta$ 125-145 ppm. - CH <sub>2</sub> carbons: signals in the range of $\delta$ 40-45 ppm. - CH <sub>3</sub> carbon: signal around $\delta$ 21 ppm.
IR Spectroscopy	- N-H stretch: medium intensity band around 3300 cm <sup>-1</sup> . - C=O stretch (Amide I band): strong absorption around 1640-1650 cm <sup>-1</sup> . <sup>[8]</sup> - N-H bend (Amide II band): medium intensity band around 1540-1550 cm <sup>-1</sup> . <sup>[8]</sup> - Aromatic C-H stretches: above 3000 cm <sup>-1</sup> . - Aliphatic C-H stretches: below 3000 cm <sup>-1</sup> .
Mass Spectrometry (EI)	- Molecular ion peak (M <sup>+</sup> ·) at m/z = 253. - Common fragmentation includes cleavage of the amide bond, leading to fragment ions corresponding to the p-tolylacetyl cation (m/z 133) and the phenylethylamine radical cation (m/z 120). <sup>[9]</sup> Another significant fragmentation is the formation of the tropylium ion (m/z 91) from the phenylethyl moiety. <sup>[9]</sup>

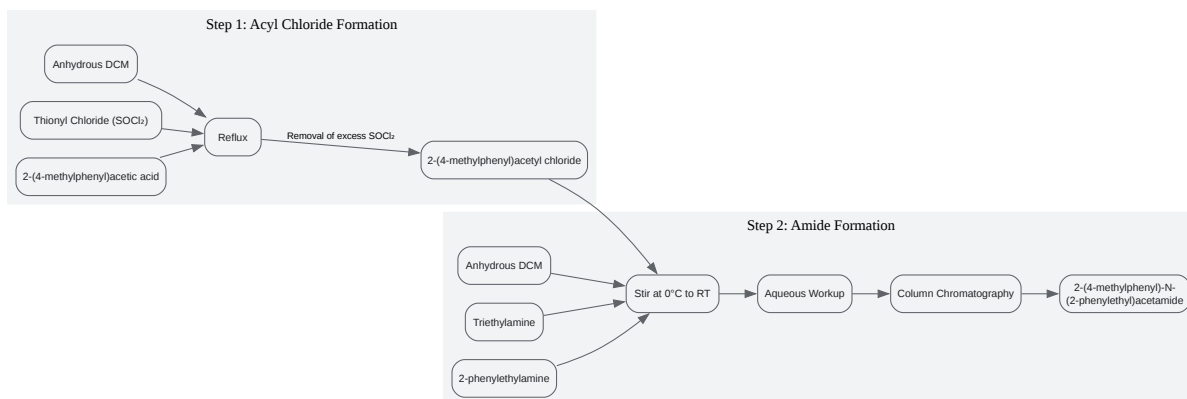
## Synthesis Protocol: Amide Coupling via Acyl Chloride

The synthesis of **2-(4-methylphenyl)-N-(2-phenylethyl)acetamide** can be reliably achieved through a two-step process involving the conversion of 2-(4-methylphenyl)acetic acid to its corresponding acyl chloride, followed by reaction with 2-phenylethylamine. This method is widely applicable for the formation of amide bonds.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Rationale for Experimental Choices

- **Acyl Chloride Formation:** The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride ( $\text{SOCl}_2$ ) is a common and effective reagent for this transformation as the byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gaseous and easily removed, simplifying purification.
- **Amine Acylation (Schotten-Baumann Reaction):** The reaction of the acyl chloride with the amine is typically performed in the presence of a base, such as triethylamine or pyridine. The base neutralizes the hydrochloric acid that is formed as a byproduct, preventing the protonation of the amine nucleophile and driving the reaction to completion.[\[13\]](#) Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the acyl chloride and the amine.

## Experimental Workflow



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Caption: Overall workflow for the synthesis.

## Detailed Step-by-Step Methodology

### Step 1: Synthesis of 2-(4-methylphenyl)acetyl chloride

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-methylphenyl)acetic acid (1.0 eq).
- Add anhydrous dichloromethane (DCM) to dissolve the acid.
- Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

- Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-(4-methylphenyl)acetyl chloride is typically used in the next step without further purification.

### Step 2: Synthesis of **2-(4-methylphenyl)-N-(2-phenylethyl)acetamide**

- In a separate flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Cool the amine solution to 0 °C in an ice bath.
- Slowly add a solution of the crude 2-(4-methylphenyl)acetyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-(4-methylphenyl)-N-(2-phenylethyl)acetamide**.

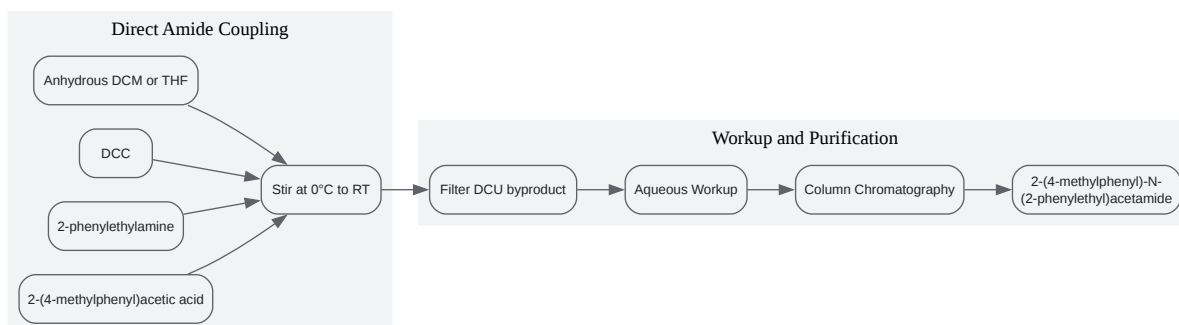
## Alternative Synthesis: Direct Amide Coupling

For substrates that are sensitive to the conditions required for acyl chloride formation, direct amide coupling using a coupling reagent is a viable alternative. Dicyclohexylcarbodiimide (DCC) is a classic coupling agent that facilitates the formation of an amide bond directly from a carboxylic acid and an amine.[14][15]

## Rationale for Experimental Choices

- **DCC as a Coupling Reagent:** DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.
- **Byproduct Removal:** A major consideration when using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration.[14]

## Direct Coupling Workflow



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Caption: Workflow for direct amide coupling using DCC.

## Detailed Step-by-Step Methodology

- Dissolve 2-(4-methylphenyl)acetic acid (1.0 eq) in anhydrous DCM or THF.
- Add 2-phenylethylamine (1.0 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and continue to stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
- Wash the filtrate with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography as described previously.

## Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **2-(4-methylphenyl)-N-(2-phenylethyl)acetamide**. By leveraging well-established amide bond formation protocols and drawing on spectral data from analogous compounds, researchers can confidently synthesize and verify this molecule for further investigation in various scientific disciplines, particularly in the realm of medicinal chemistry and drug development. The methodologies outlined herein are robust and can be adapted for the synthesis of a wide range of related N-substituted amides.

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